5-Hydroxy-3-methoxy-2-naphthamide
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Overview
Description
5-Hydroxy-3-methoxy-2-naphthamide is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and methoxy functional groups attached to the naphthamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methoxy-2-naphthamide typically involves the reaction of 5-hydroxy-2-naphthoic acid with methoxyamine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Material: 5-Hydroxy-2-naphthoic acid.
Reagent: Methoxyamine.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to enhance the reaction rate.
Reaction Conditions: The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of 5-hydroxy-2-naphthoic acid and methoxyamine.
Reaction Setup: Utilizing reactors designed for optimal mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-methoxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The naphthamide moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-Hydroxy-3-methoxy-2-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-methoxy-2-naphthamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to cellular receptors, modulating their activity.
Radical Scavenging: The hydroxyl group can act as a radical scavenger, providing antioxidant properties.
Comparison with Similar Compounds
5-Hydroxy-3-methoxy-2-naphthamide can be compared with other similar compounds, such as:
3-Hydroxy-2-naphthamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Hydroxy-2-naphthoic acid: Lacks the amide group, which may influence its solubility and chemical properties.
2-Hydroxy-3-naphthoic acid: Similar structure but different functional groups, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-hydroxy-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C12H11NO3/c1-16-11-6-8-7(3-2-4-10(8)14)5-9(11)12(13)15/h2-6,14H,1H3,(H2,13,15) |
InChI Key |
QAKYJJZSHDYKCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC=C(C2=C1)O)C(=O)N |
Origin of Product |
United States |
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